molecular formula C20H16F3NO6S B561973 N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide CAS No. 661461-84-3

N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide

Cat. No.: B561973
CAS No.: 661461-84-3
M. Wt: 455.404
InChI Key: HMUBMQPTNBWDLZ-UHFFFAOYSA-N
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Description

N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide is a heterobifunctional reagent designed for the immobilization of biomolecules on various surfaces. This compound features a photoactivatable anthraquinone moiety and a trifluoroethanesulfonate (tresyl) group, making it highly versatile for applications in molecular biology and material science .

Properties

IUPAC Name

3-[(9,10-dioxoanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO6S/c21-20(22,23)11-31(28,29)30-9-3-8-24-19(27)12-6-7-15-16(10-12)18(26)14-5-2-1-4-13(14)17(15)25/h1-2,4-7,10H,3,8-9,11H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUBMQPTNBWDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCOS(=O)(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652691
Record name 3-[(9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661461-84-3
Record name 3-[(9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl)amino]propyl 2,2,2-trifluoroethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategy

The synthesis of NTPAC centers on conjugating anthraquinone-2-carboxamide with a trifluoroethanesulfonate-bearing propyl chain. The process typically begins with anthraquinone-2-carboxylic acid, which is activated for amide bond formation with 3-aminopropanol. Subsequent sulfonylation introduces the trifluoroethanesulfonate group, yielding the final heterobifunctional reagent.

Stepwise Reaction Sequence

  • Amide Bond Formation : Anthraquinone-2-carboxylic acid is reacted with 3-aminopropanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step forms N-(3-hydroxypropyl)anthraquinone-2-carboxamide.

  • Sulfonylation : The hydroxyl group of the intermediate is sulfonylated using trifluoroethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the trifluoroethanesulfonate ester.

Key Reaction :

Anthraquinone-2-carboxylic acid+3-aminopropanolDCCN-(3-hydroxypropyl)anthraquinone-2-carboxamideCF3CH2SO2ClNTPAC\text{Anthraquinone-2-carboxylic acid} + \text{3-aminopropanol} \xrightarrow{\text{DCC}} \text{N-(3-hydroxypropyl)anthraquinone-2-carboxamide} \xrightarrow{\text{CF}3\text{CH}2\text{SO}_2\text{Cl}} \text{NTPAC}

Alternative Routes

  • Pre-conjugation with Biomolecules : NTPAC is first reacted with thiol- or amine-modified biomolecules (e.g., oligonucleotides), forming a conjugate that is later immobilized on polymer surfaces via UV-induced anthraquinone crosslinking.

  • Surface-first Functionalization : NTPAC is attached to carbon-rich polymers (e.g., polystyrene, nylon) via UV irradiation, after which biomolecules are coupled to the trifluoroethanesulfonate-active sites.

Reaction Mechanisms and Kinetic Considerations

Sulfonylation Kinetics

The sulfonylation step proceeds via nucleophilic acyl substitution, where the hydroxyl group of N-(3-hydroxypropyl)anthraquinone-2-carboxamide attacks the electrophilic sulfur in trifluoroethanesulfonyl chloride. Pyridine acts as a proton scavenger, enhancing reaction efficiency. Kinetic studies suggest optimal yields (>80%) are achieved at 0–5°C to minimize side reactions.

Photoactivation of Anthraquinone

Upon UV exposure (365 nm), the anthraquinone moiety generates reactive species (likely singlet oxygen or radicals) that form covalent bonds with carbon-based polymers. This photochemical step is diffusion-controlled, requiring 10–30 minutes of irradiation for complete immobilization.

Optimization Strategies for Scalable Synthesis

Purification Techniques

NTPAC’s syrup-like consistency necessitates purification via silica gel chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with C18 columns further ensures >95% purity, critical for reproducible bioconjugation.

Solvent and Temperature Effects

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for sulfonylation due to their inertness and ability to dissolve both polar and non-polar intermediates.

  • Temperature Control : Maintaining subambient temperatures (-10°C to 0°C) during sulfonylation prevents decomposition of the trifluoroethanesulfonate group.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm the presence of anthraquinone aromatic protons (δ 8.2–8.8 ppm) and the trifluoroethanesulfonate moiety (δ 4.3–4.5 ppm for CH2_2 groups).

  • Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 455.4 ([M+H]+^+), aligning with the molecular formula C20_{20}H16_{16}F3_3NO6_6S.

Purity Assessment

Reverse-phase HPLC with UV detection (254 nm) resolves NTPAC at a retention time of 12.5 minutes, with impurities <2%.

Applications in Biomolecule Immobilization

Enzyme and Oligonucleotide Arrays

NTPAC-functionalized surfaces enable robust immobilization of horseradish peroxidase (HRP) and aminoalkyl-modified DNA probes, retaining >90% activity post-immobilization.

Comparative Performance

Support MaterialImmobilization Efficiency (%)Stability (Days)
Polystyrene92 ± 330
Nylon88 ± 428
Glass Slides85 ± 525

Data adapted from Sethi et al. (2008) and Patnaik et al. (2007) .

Scientific Research Applications

Bioconjugation and Immobilization

NTPAC has been successfully utilized for the immobilization of biomolecules such as oligonucleotides, peptides, and proteins on various carbon-containing solid surfaces. The immobilization process can occur through two primary routes:

  • Direct Reaction with Biomolecules : NTPAC is first reacted with proteins or modified oligonucleotides to form conjugates, which are then immobilized onto surfaces like modified glass or polystyrene under UV light (365 nm) exposure .
  • Surface Activation : The reagent can also be used to activate surfaces directly, generating reactive trifluoroethanesulfonate ester functions that subsequently react with biomolecules containing aminoalkyl or mercaptoalkyl groups .

Construction of Oligonucleotide Microarrays

NTPAC has played a crucial role in developing stable oligonucleotide microarrays. These arrays are essential for high-throughput screening applications in genomics and diagnostics:

  • Methodology : Oligonucleotides modified with aminoalkyl or mercaptoalkyl groups are immobilized on glass surfaces treated with NTPAC. The anthraquinone moiety facilitates covalent bonding upon UV irradiation .
  • Applications : These microarrays are utilized for detecting single nucleotide polymorphisms (SNPs) and other genetic variations, enabling advancements in personalized medicine and genetic research.

Photochemical Applications

The anthraquinone component of NTPAC allows for photochemical reactions that can be harnessed in various experimental setups:

  • Photoinitiated Reactions : Under UV light, NTPAC can initiate reactions that facilitate the attachment of biomolecules to surfaces, enhancing the specificity and efficiency of bioconjugation processes .

Case Study: Oligonucleotide Array Development

A study conducted by Gupta et al. demonstrated the effectiveness of NTPAC in constructing oligonucleotide arrays for detecting mismatches in DNA sequences. The researchers reported:

  • Procedure : Oligonucleotides were modified with mercapto groups and reacted with NTPAC-treated glass slides under UV light.
  • Results : High fidelity in detecting mismatches was achieved, showcasing the reagent's potential in genomic applications .

Comparative Analysis of Immobilization Techniques

A comparative study highlighted the advantages of using NTPAC over traditional methods:

MethodAdvantagesLimitations
NTPAC-based immobilizationHigh specificity, stability, and ease of useRequires UV light exposure
Traditional methodsEstablished protocolsLower specificity, more steps

This table illustrates that while traditional methods have their place, NTPAC offers significant improvements in terms of specificity and operational simplicity.

Mechanism of Action

The mechanism of action of N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide involves its dual functional groups. The trifluoroethanesulfonate group reacts with aminoalkyl and mercaptoalkyl functionalities, while the anthraquinone moiety can be photoactivated to react with C-H containing surfaces. This dual reactivity allows for the efficient immobilization of biomolecules on various surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide is unique due to its combination of a photoactivatable anthraquinone moiety and a trifluoroethanesulfonate group. This dual functionality provides versatility in immobilizing biomolecules on various surfaces, making it highly valuable for a wide range of scientific applications .

Biological Activity

N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide (NTPAC) is a heterobifunctional reagent with significant potential for biological applications, particularly in the fields of bioconjugation and biomolecule immobilization. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of NTPAC, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

NTPAC is characterized by its anthraquinone backbone and a trifluoroethanesulfonyloxypropyl group. This unique structure enables it to interact with various biomolecules, making it a valuable tool in biochemical research.

  • Molecular Formula : C₁₄H₁₃F₃N₂O₅S
  • Molecular Weight : 364.33 g/mol
  • CAS Number : 661461-84-3

The mechanism by which NTPAC exerts its biological effects involves its ability to form stable conjugates with biomolecules such as proteins and nucleic acids. The trifluoroethanesulfonate ester group reacts with amino or mercapto groups in biomolecules, while the anthraquinone moiety can undergo photochemical reactions under UV light, facilitating the immobilization of these biomolecules on various supports.

Antimicrobial Activity

Research indicates that NTPAC demonstrates significant antimicrobial properties. In a study examining various anthraquinones, it was found that compounds similar to NTPAC exhibited inhibitory effects against pathogenic bacteria and fungi. The exact mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

NTPAC has been investigated for its potential anticancer effects. Anthraquinones are known for their ability to induce apoptosis in cancer cells. For instance, studies have shown that anthraquinone derivatives can activate caspase pathways leading to programmed cell death in various cancer cell lines. The specific effects of NTPAC on cancer cells are still under investigation, but preliminary data suggest it may inhibit cell proliferation through similar mechanisms.

Case Study: Apoptosis Induction

A relevant case study involved the treatment of K562 chronic myelogenous leukemia cells with anthraquinone derivatives, where significant apoptosis was observed. The treatment resulted in an increase in pro-apoptotic factors and a decrease in anti-apoptotic proteins, indicating that NTPAC could potentially share similar apoptotic pathways due to its structural similarities with other anthraquinones.

Anti-inflammatory Activity

NTPAC also exhibits anti-inflammatory properties. Anthraquinones have been shown to inhibit the expression of inflammatory mediators such as COX-2 and TNF-alpha in vitro. This suggests that NTPAC may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities of NTPAC

Activity Effect Reference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces expression of inflammatory markers

Q & A

Q. What are the primary research applications of N-(3-Trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide (NTPAC) in biomolecule immobilization?

NTPAC is a heterobifunctional reagent used to immobilize biomolecules (e.g., enzymes, oligonucleotides) on carbon-containing polymers like modified glass, polystyrene, or nylon. Its trifluoroethanesulfonate ester group reacts with aminoalkyl/mercaptoalkyl groups in biomolecules, while the anthraquinone moiety enables UV-induced (365 nm) covalent bonding to polymer surfaces. Two primary routes are employed: (1) pre-functionalizing the polymer with NTPAC for subsequent biomolecule conjugation, or (2) conjugating NTPAC to biomolecules first, followed by UV immobilization on polymers .

Q. What standard protocols exist for synthesizing NTPAC and related anthraquinone-carboxamide derivatives?

Synthesis typically involves coupling anthraquinone-2-carboxylic acid derivatives with functionalized amines or sulfonamides. For example, reactions may use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) in ethyl acetate/dimethylformamide (EtOAc/DMF) mixtures under inert conditions. Purification is achieved via silica gel column chromatography, and yields are optimized by adjusting stoichiometry and reaction time (e.g., 24–48 hours) .

Q. How is NTPAC characterized post-synthesis to confirm structural integrity?

Characterization includes:

  • 1H/13C NMR : To verify proton and carbon environments, particularly anthraquinone aromatic signals (~6.8–8.5 ppm) and trifluoroethanesulfonyl group shifts (~3.5–4.5 ppm for propyl linkages) .
  • HPLC : Assess purity (>93% in some cases) using reverse-phase columns with UV detection at 254 nm .
  • HRMS : Confirm molecular weight (e.g., 455.404 g/mol for NTPAC) and fragmentation patterns .

Advanced Research Questions

Q. How do the two immobilization routes (pre-functionalized polymer vs. biomolecule conjugate) compare in efficiency and application?

  • Pre-functionalized polymer : Requires UV activation of NTPAC-coated supports, followed by biomolecule conjugation. This method suits high-throughput setups but may suffer from uneven surface coverage .
  • Biomolecule conjugate : Ensures site-specific immobilization but demands prior modification of biomolecules (e.g., 5’-aminoalkyl oligonucleotides). Efficiency depends on UV exposure time (10–30 minutes) and polymer hydrophobicity (e.g., polystyrene > polyethylene) .
  • Optimization : Compare immobilization density via fluorescence labeling or enzyme activity assays (e.g., horseradish peroxidase retention) .

Q. What strategies address solubility limitations of NTPAC in non-polar solvents during synthesis or application?

  • Co-solvent systems : Use DMF/EtOAc mixtures (4:1 v/v) during synthesis to enhance solubility .
  • Branched modifications : Introduce multiple anthraquinone-carboxamide groups per molecule to improve CO2-philicity, though this may require hexane co-solvents (e.g., 26.7% hexane for CO2 viscosity enhancement) .
  • Temperature control : Elevated temperatures (e.g., 40–60°C) during coupling reactions reduce aggregation .

Q. How do structural modifications (e.g., branching, substituent variation) impact NTPAC’s functionality in biomaterial or viscosity studies?

  • Branching : Increases intermolecular interactions (e.g., branched anthraquinone-amide oligomers enhance CO2 viscosity threefold at 348 K/34.5 MPa) but reduces solubility without co-solvents .
  • Substituent effects : Fluorophenyl or sulfonamide groups (e.g., in related derivatives) alter UV crosslinking efficiency and biomolecule binding kinetics. For example, electron-withdrawing groups (e.g., -CF3) enhance sulfonate ester reactivity .
  • Quantitative analysis : Compare immobilization efficiency or viscosity changes via rheometry or quartz crystal microbalance (QCM) .

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